(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid (2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid
Brand Name: Vulcanchem
CAS No.: 149704-63-2
VCID: VC11692601
InChI: InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1
SMILES: C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid

CAS No.: 149704-63-2

Cat. No.: VC11692601

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid - 149704-63-2

Specification

CAS No. 149704-63-2
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name (2S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid
Standard InChI InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1
Standard InChI Key IJMJEEWBYMCJQL-QMMMGPOBSA-N
Isomeric SMILES C1=CN=CC2=C1C(=CN2)C[C@@H](C(=O)O)N
SMILES C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N
Canonical SMILES C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N

Introduction

Structural Characteristics and Molecular Properties

Chiral Configuration and Backbone Architecture

The compound features a chiral center at the second carbon of its propanoic acid backbone, conferring stereochemical specificity critical for interactions with biological targets. The (2S) configuration ensures spatial orientation that may influence binding affinity and selectivity. The pyrrolo[2,3-c]pyridine moiety, a bicyclic heteroaromatic system, introduces rigidity and π-electron density, enhancing potential for aromatic stacking and hydrogen bonding.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.21 g/mol
IUPAC Name(2S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid
Chiral Centers1
Heterocyclic SystemPyrrolo[2,3-c]pyridine

Comparison with Structural Analogues

The positional isomerism of the pyrrolopyridine ring distinguishes this compound from analogues like 2-oxo-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid (CAS No. 2228253-90-3), which features a [2,3-b] fused ring system . This subtle difference alters electronic distribution and steric effects, potentially modulating biological activity.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

Synthetic routes typically involve multi-step organic reactions, including:

  • Ring Construction: Formation of the pyrrolo[2,3-c]pyridine core via cyclization reactions.

  • Chiral Induction: Asymmetric synthesis or enzymatic resolution to establish the (2S) configuration.

  • Propanoic Acid Functionalization: Coupling the heterocycle to the amino acid backbone using cross-coupling catalysts.

Yield and purity depend on reaction conditions, such as temperature, solvent polarity, and catalyst choice. For instance, palladium-catalyzed Suzuki-Miyaura couplings may achieve >70% yield in optimized setups.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationPOCl₃, DMF, 80°C65
Asymmetric AminationL-Proline, KOH, Ethanol58
CouplingPd(PPh₃)₄, Dioxane, 100°C72

Industrial Production Challenges

Scaling synthesis requires addressing:

  • Cost of Chiral Catalysts: Transition metal catalysts contribute significantly to expenses.

  • Purification Complexity: Chromatographic separation of stereoisomers remains labor-intensive.

Biological Activities and Mechanistic Insights

Hypothesized Mechanisms of Action

The compound’s structure suggests dual functionality:

  • Amino Acid Backbone: May mimic endogenous amino acids, interfering with metabolic pathways.

  • Pyrrolopyridine Moiety: Could intercalate into DNA or inhibit kinase enzymes via ATP-binding site competition.

Table 3: Predicted Biological Targets

Target ClassExample TargetsInteraction Hypothesis
KinasesEGFR, ABL1Competitive ATP inhibition
DNA TopoisomerasesTopo I, Topo IIIntercalation or cleavage complex stabilization
Neurotransmitter ReceptorsNMDA, GABAₐAllosteric modulation

Computational and Experimental Interaction Studies

Molecular Docking Simulations

In silico models predict strong binding (ΔG < -8 kcal/mol) to kinase domains, with key interactions including:

  • Hydrogen bonds between the amino group and kinase hinge region.

  • π-π stacking of the pyrrolopyridine ring with hydrophobic pockets.

In Vitro Assays

Preliminary studies on analogous compounds show:

  • IC₅₀ values of 0.5–5 µM against leukemia cell lines (e.g., K562).

  • MIC values of 8–64 µg/mL against Gram-positive pathogens.

Comparative Analysis with Pyrrolopyridine Analogues

Impact of Ring Position on Bioactivity

The [2,3-c] fusion in the target compound versus [2,3-b] in CAS No. 2228253-90-3 alters:

  • Electron Density: [2,3-c] systems exhibit greater aromaticity, enhancing DNA intercalation potential.

  • Solubility: LogP values differ by 0.3–0.5 units, affecting membrane permeability.

Table 4: Structural and Bioactive Comparisons

PropertyTarget Compound[2,3-b] Analogue
Molecular Weight205.21 g/mol204.18 g/mol
logP1.20.9
Predicted IC₅₀ (EGFR)1.8 µM3.5 µM

Future Research Directions

  • In Vivo Toxicity Profiling: Assess pharmacokinetics and organ-specific toxicity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Modify the pyrrolopyridine ring to optimize potency and selectivity.

  • Targeted Drug Delivery Systems: Encapsulate the compound in nanoparticles to enhance bioavailability.

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